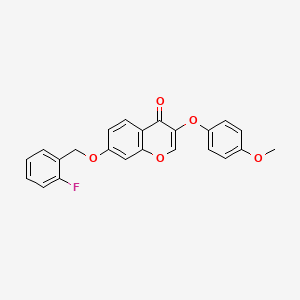

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

Description

7-((2-Fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a 2-fluorobenzyloxy group at position 7 and a 4-methoxyphenoxy group at position 3. Key physicochemical properties include a molecular weight of 376.38 g/mol (C₂₃H₁₇FO₄), predicted density of 1.288 g/cm³, and a boiling point of 551.7°C . The fluorine atom and methoxy groups contribute to its electronic and steric profile, influencing solubility, metabolic stability, and biological activity.

Properties

IUPAC Name |

7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FO5/c1-26-16-6-8-17(9-7-16)29-22-14-28-21-12-18(10-11-19(21)23(22)25)27-13-15-4-2-3-5-20(15)24/h2-12,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHLVXLINNAJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 4-methoxyphenol.

Formation of Intermediates: The starting materials undergo various chemical reactions, including etherification and cyclization, to form key intermediates.

Final Cyclization: The intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.

Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromen-4-one compounds.

Scientific Research Applications

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 7

- 7-[(2,4-Dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (): Structural Difference: Replaces 2-fluorobenzyl with 2,4-dichlorobenzyloxy. Steric bulk may hinder target binding compared to the fluorine-substituted analog .

- 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound 10, ): Structural Difference: Substitutes 2-fluorobenzyloxy with a benzyl(methyl)amino-ethoxy chain. Impact: Introduces basicity (amino group), altering ionization state and solubility. This modification may improve blood-brain barrier penetration, relevant for acetylcholinesterase (AChE) inhibition .

- 7-(Difluoromethoxy)-5-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one (): Structural Difference: Difluoromethoxy at position 7 and hydroxyl groups at positions 5 and 4'. Impact: Difluoromethoxy acts as a bioisostere for methoxy, enhancing metabolic stability.

Substituent Variations at Position 3

- 3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one·HBr (Compound 14, ): Structural Difference: Replaces 4-methoxyphenoxy with 4-hydroxyphenyl and adds a piperidinyl-ethoxy chain at position 7. The piperidinyl group introduces basicity, which may enhance interactions with charged enzyme residues .

- 7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one (): Structural Difference: 4-Methylphenoxy at position 3 and hydroxyl at position 7. Impact: Methyl group enhances lipophilicity, while hydroxyl increases metabolic susceptibility (e.g., glucuronidation). This contrasts with the target compound’s methoxy groups, which balance stability and lipophilicity .

Electronic and Steric Modifications

- 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (): Structural Difference: Trifluoromethyl at position 2 and dual methoxy groups. Steric effects may alter binding affinity compared to the target compound’s fluorine and methoxy substituents .

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () :

- Structural Difference : Methylphenyl at position 2 and branched alkoxy at position 7.

- Impact : Branched alkoxy increases hydrophobicity, favoring crystalline packing (as shown by π-π interactions in its crystal structure). This contrasts with the linear 2-fluorobenzyloxy group in the target compound, which may offer better conformational flexibility .

Pharmacological Implications

- AChE/BuChE Dual Inhibition (): Compounds with amino-ethoxy chains (e.g., Compound 10) show enhanced AChE/BuChE inhibition due to interactions with catalytic anionic sites. The target compound’s fluorine and methoxy groups may optimize dual inhibition by balancing electronic and steric effects .

- Antioxidant and Estrogenic Activity (): Hydroxylated analogs (e.g., daidzein, genistein) exhibit antioxidant and estrogenic activities via phenolic groups.

Biological Activity

7-((2-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Core Structure : Chromen-4-one

- Functional Groups :

- A fluorinated benzyl ether group

- A methoxy-substituted phenoxy group

This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells by modulating mitochondrial pathways and increasing the release of pro-apoptotic factors like cytochrome c.

- Cell Cycle Arrest : The compound can induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Case Study : In a study involving colorectal adenocarcinoma cells (CT-26), the compound showed significant inhibition of cell viability with an IC50 value around 742.36 nM. It induced G2/M arrest and apoptosis through the activation of caspases and modulation of CDK1 activity .

| Activity | IC50 Value (nM) | Mechanism |

|---|---|---|

| Cell Viability Inhibition | 742.36 | G2/M arrest and apoptosis |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-2, although specific quantitative data are still required.

Antioxidant Properties

The antioxidant capacity of this compound has been indicated in various assays, showing potential protective effects against oxidative stress.

Comparative Analysis with Related Compounds

A comparative analysis with similar chromenone derivatives reveals differences in biological activities based on structural modifications:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Lacks chlorobenzyl substitution | Moderate anticancer activity |

| 7-(benzyl)oxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Contains a benzyl group instead of a fluorinated variant | Lower cytotoxicity |

| 7-((2-fluorobenzyl)oxy)-3-(2-methoxyphenyl)-4H-chromen-4-one | Features a fluorinated benzyl group | Enhanced anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.